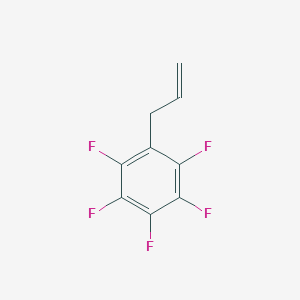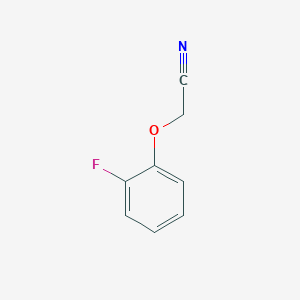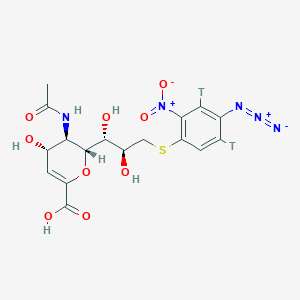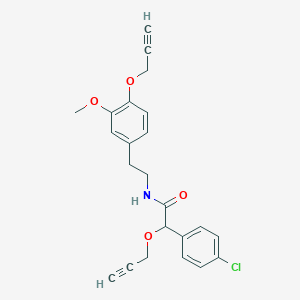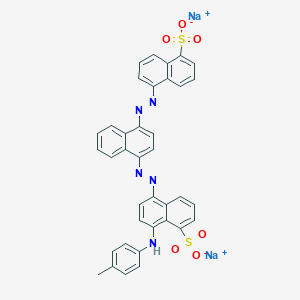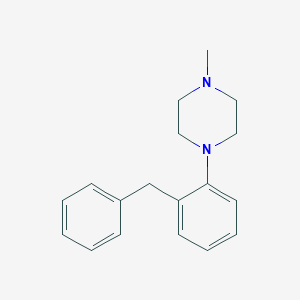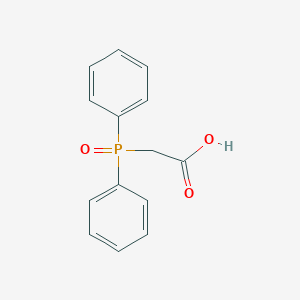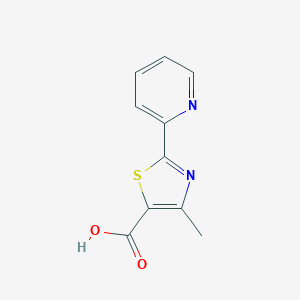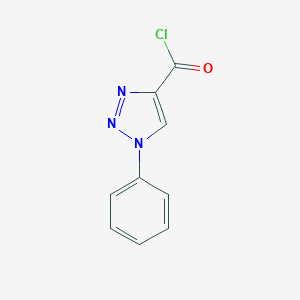
Adenosine 5'-phosphor(adamantyl)amidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5'-phosphor(adamantyl)amidate (APA) is a synthetic analog of adenosine, a nucleoside involved in various biochemical and physiological processes in the body. APA has gained significant attention in the scientific community due to its potential as a therapeutic agent for various conditions.
Mecanismo De Acción
Adenosine 5'-phosphor(adamantyl)amidate exerts its effects by binding to adenosine receptors, specifically the A1 and A3 receptors. Activation of the A1 receptor leads to inhibition of adenylate cyclase, resulting in decreased cAMP levels and decreased intracellular calcium levels. Activation of the A3 receptor leads to inhibition of phospholipase C, resulting in decreased intracellular calcium levels. These effects lead to decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Adenosine 5'-phosphor(adamantyl)amidate has been shown to have various biochemical and physiological effects, including decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells. Adenosine 5'-phosphor(adamantyl)amidate has also been shown to improve cardiac function and reduce infarct size in animal models of ischemia-reperfusion injury. In addition, Adenosine 5'-phosphor(adamantyl)amidate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adenosine 5'-phosphor(adamantyl)amidate has several advantages for lab experiments, including its stability, ease of synthesis, and specificity for adenosine receptors. However, Adenosine 5'-phosphor(adamantyl)amidate has some limitations, including its relatively low potency and selectivity compared to other adenosine receptor agonists.
Direcciones Futuras
There are several future directions for research on Adenosine 5'-phosphor(adamantyl)amidate, including the development of more potent and selective analogs, the evaluation of Adenosine 5'-phosphor(adamantyl)amidate as a potential therapeutic agent for other conditions, and the investigation of the molecular mechanisms underlying its effects. In addition, the development of new methods for synthesizing Adenosine 5'-phosphor(adamantyl)amidate and other adenosine analogs may facilitate their use in research and clinical applications.
Conclusion:
In conclusion, Adenosine 5'-phosphor(adamantyl)amidate is a synthetic analog of adenosine with potential therapeutic applications for various conditions. Adenosine 5'-phosphor(adamantyl)amidate exerts its effects through binding to adenosine receptors, leading to decreased inflammation, decreased oxidative stress, and decreased proliferation of cancer cells. Adenosine 5'-phosphor(adamantyl)amidate has several advantages for lab experiments, including its stability and specificity for adenosine receptors, but also has some limitations, including its relatively low potency and selectivity. Future research on Adenosine 5'-phosphor(adamantyl)amidate may lead to the development of more potent and selective analogs and the identification of new therapeutic applications.
Métodos De Síntesis
Adenosine 5'-phosphor(adamantyl)amidate can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. Solid-phase synthesis involves the stepwise addition of protected nucleoside phosphoramidite building blocks on a solid support, followed by deprotection and purification. Solution-phase synthesis involves the coupling of protected nucleoside phosphoramidites in solution, followed by deprotection and purification. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of Adenosine 5'-phosphor(adamantyl)amidate from adenosine and other precursors.
Aplicaciones Científicas De Investigación
Adenosine 5'-phosphor(adamantyl)amidate has been studied extensively for its potential as a therapeutic agent for various conditions, including ischemia-reperfusion injury, inflammation, and cancer. Adenosine 5'-phosphor(adamantyl)amidate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Adenosine 5'-phosphor(adamantyl)amidate has also been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In addition, Adenosine 5'-phosphor(adamantyl)amidate has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propiedades
Número CAS |
133310-22-2 |
|---|---|
Nombre del producto |
Adenosine 5'-phosphor(adamantyl)amidate |
Fórmula molecular |
C20H28N6NaO6P |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
sodium;(1-adamantylamino)-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C20H29N6O6P.Na/c21-17-14-18(23-8-22-17)26(9-24-14)19-16(28)15(27)13(32-19)7-31-33(29,30)25-20-4-10-1-11(5-20)3-12(2-10)6-20;/h8-13,15-16,19,27-28H,1-7H2,(H2,21,22,23)(H2,25,29,30);/q;+1/p-1/t10?,11?,12?,13-,15-,16-,19-,20?;/m1./s1 |
Clave InChI |
HRDIMZMKGRTOBX-FSPCGKLCSA-M |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |
Otros números CAS |
133310-22-2 |
Sinónimos |
A5'PAA adenosine 5'-phosphor(adamantyl)amidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





